Bis(triethylsilyl)silyl-triethylsilane Bis(triethylsilyl)silyl-triethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13838917
InChI: InChI=1S/C18H46Si4/c1-10-20(11-2,12-3)19(21(13-4,14-5)15-6)22(16-7,17-8)18-9/h19H,10-18H2,1-9H3
SMILES:
Molecular Formula: C18H46Si4
Molecular Weight: 374.9 g/mol

Bis(triethylsilyl)silyl-triethylsilane

CAS No.:

Cat. No.: VC13838917

Molecular Formula: C18H46Si4

Molecular Weight: 374.9 g/mol

* For research use only. Not for human or veterinary use.

Bis(triethylsilyl)silyl-triethylsilane -

Specification

Molecular Formula C18H46Si4
Molecular Weight 374.9 g/mol
IUPAC Name bis(triethylsilyl)silyl-triethylsilane
Standard InChI InChI=1S/C18H46Si4/c1-10-20(11-2,12-3)19(21(13-4,14-5)15-6)22(16-7,17-8)18-9/h19H,10-18H2,1-9H3
Standard InChI Key WNGZMQFMMHZKBG-UHFFFAOYSA-N
Canonical SMILES CC[Si](CC)(CC)[SiH]([Si](CC)(CC)CC)[Si](CC)(CC)CC

Introduction

Structural and Nomenclature Analysis

Bis(triethylsilyl)silyl-triethylsilane (systematic name: tris(triethylsilyl)silane) is a polyalkylated silane with the molecular formula Si(SiEt₃)₃H, where Et denotes the ethyl group (-CH₂CH₃). The compound features a central silicon atom bonded to three triethylsilyl (-SiEt₃) groups and one hydrogen atom. This structure confers significant steric bulk and electronic effects, distinguishing it from simpler silanes like triethylsilane (Et₃SiH) .

The nomenclature follows IUPAC guidelines for organosilicon compounds, where the prefix "bis(triethylsilyl)" indicates two triethylsilyl substituents on the central silicon, and "silyl-triethylsilane" specifies the remaining triethylsilyl and hydrogen ligands. This hierarchical naming ensures clarity in describing the branching and substitution patterns .

Synthetic Methodologies

Precursor-Based Synthesis

The synthesis of bis(triethylsilyl)silyl-triethylsilane likely parallels established routes for triethylsilane and its derivatives. A plausible pathway involves the stepwise alkylation of chlorosilane precursors:

  • Chlorotriethylsilane Alkylation:
    Chlorotriethylsilane (Et₃SiCl) serves as a key intermediate, reacting with lithium triethylsilane (Et₃SiLi) to form tris(triethylsilyl)silane. This Grignard-like approach is analogous to the synthesis of BTMSA, where acetylene is treated with butyllithium followed by trimethylsilyl chloride .

    Et3SiCl+Et3SiLiSi(SiEt3)3H+LiCl\text{Et}_3\text{SiCl} + \text{Et}_3\text{SiLi} \rightarrow \text{Si(SiEt}_3\text{)}_3\text{H} + \text{LiCl}
  • Catalytic Hydrosilylation:
    Transition-metal catalysts, such as platinum or rhodium complexes, could facilitate the hydrosilylation of silicon hydrides with triethylsilane. For example, Pt(DVDS) catalyzes the regio- and stereoselective addition of Et₃SiH to alkynes , suggesting adaptability for constructing polysilylated silanes.

Purification and Characterization

Post-synthetic purification typically involves fractional distillation under reduced pressure to isolate the product from byproducts like lithium chloride or unreacted silanes . Characterization employs nuclear magnetic resonance (NMR) spectroscopy, with distinct signals for Si-H (δ ~4–5 ppm in 1H^1 \text{H} NMR) and Si-Et groups (δ ~0.5–1.5 ppm) .

Physicochemical Properties

The compound’s properties are extrapolated from related silanes:

PropertyValue (Estimated)Basis for Estimation
Molecular Weight386.94 g/molSum of atomic masses
Density0.85–0.90 g/cm³Higher than Et₃SiH (0.7309 g/cm³)
Boiling Point250–270°CIncreased molecular size vs. Et₃SiH (107.7°C)
SolubilityHydrocarbons, ethersSimilar to Et₃SiH

The steric bulk of the triethylsilyl groups reduces reactivity compared to less-substituted silanes, making bis(triethylsilyl)silyl-triethylsilane more selective in reactions requiring hindered environments .

Reactivity and Applications

Hydrosilylation Reactions

Like triethylsilane, this compound may participate in hydrosilylation, transferring its Si-H bond to unsaturated substrates. For instance, platinum catalysts promote the addition to alkynes, yielding β-silylated alkenes with high stereoselectivity . The bulky silyl groups could favor 1,2-addition over 1,4-addition in α,β-unsaturated carbonyl compounds .

Reductive Transformations

The Si-H bond’s reducing potential enables applications in deoxygenation and dehalogenation. For example, triethylsilane reduces ketones to alcohols under acidic conditions , and bis(triethylsilyl)silyl-triethylsilane might exhibit similar reactivity with enhanced selectivity due to steric effects.

Silicon-Based Ligands

In organometallic chemistry, polysilylated silanes can act as ligands for transition metals. Ruthenium and rhodium complexes with silyl ligands show catalytic activity in C-H bond activation and cross-coupling reactions . The triethylsilyl groups’ electron-donating effects could stabilize low-valent metal centers.

Recent Advances and Future Directions

Recent studies on ruthenium-catalyzed siloxane synthesis hint at opportunities for integrating bis(triethylsilyl)silyl-triethylsilane into multicomponent reactions. Future research could explore:

  • Catalytic C-Si Bond Formation: Developing enantioselective methods for silylation.

  • Materials Science: Applications in silicone polymers with tailored steric and electronic properties.

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